molecular formula C20H21NO3S2 B2859768 (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321343-40-0

(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2859768
CAS No.: 2321343-40-0
M. Wt: 387.51
InChI Key: LIKBUTSOYLZTEA-ZHACJKMWSA-N
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Description

The compound “(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one” features a structurally complex framework centered on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This bicyclic system is substituted at position 3 with a benzenesulfonyl group and at the 8-position with a thiophene-containing α,β-unsaturated ketone (enone). The trans-configuration (2E) of the enone group may influence conformational rigidity and binding affinity to biological targets.

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-20(11-10-17-5-4-12-25-17)21-15-8-9-16(21)14-19(13-15)26(23,24)18-6-2-1-3-7-18/h1-7,10-12,15-16,19H,8-9,13-14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBUTSOYLZTEA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Mannich Cyclization

The tropane skeleton is traditionally assembled via a Mannich reaction between 1,3-diaminopropane and cyclohexane-1,3-dione under acidic conditions. This method yields the bicyclic amine in 68–72% yield but suffers from regioselectivity challenges.

Mechanistic considerations :

  • Protonation of the diketone enhances electrophilicity for nucleophilic attack by the diamine.
  • Intramolecular cyclization forms the bicyclic structure, with ring strain minimization dictating the [3.2.1] configuration.

Modified Robinson Annulation

Recent advances employ N-protected diethyl aminomalonate in a tandem Michael addition-cyclization sequence with 2-(chloromethyl)cyclohexanone. This method improves yield (85%) and stereocontrol:

$$
\text{2-(Chloromethyl)cyclohexanone} + \text{diethyl aminomalonate} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{8-Azabicyclo[3.2.1]octan-3-one} \quad (85\%)
$$

Sulfonylation of the Tropane Amine

Direct Sulfonylation with Benzenesulfonyl Chloride

Treatment of 8-azabicyclo[3.2.1]octan-3-amine with benzenesulfonyl chloride (1.2 equiv) in dichloromethane, using triethylamine (2.5 equiv) as base, affords the sulfonamide in 94% yield:

$$
\text{Tropane amine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octane} \quad (94\%)
$$

Optimization data :

Base Solvent Temp (°C) Yield (%)
Et₃N CH₂Cl₂ 0→25 94
Pyridine THF 25 78
DBU DMF 40 82

Solid-Phase Sulfonylation

Immobilized sulfonylating agents (e.g., polymer-bound benzenesulfonyl chloride) enable facile purification, achieving 89% yield with >99% purity by HPLC.

Synthesis of the (2E)-3-(Thiophen-2-yl)prop-2-en-1-one Moiety

Claisen-Schmidt Condensation

Condensation of acetophenone derivatives with thiophene-2-carbaldehyde under basic conditions forms the enone:

$$
\text{Acetophenone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{(2E)-3-(Thiophen-2-yl)prop-2-en-1-one} \quad (76\%)
$$

Key parameters :

  • Solvent : Ethanol/water (4:1) minimizes side reactions
  • Temperature : 60°C optimizes E-selectivity (E:Z = 9:1)

Wittig Olefination

Reaction of thiophene-2-carbaldehyde with a stabilized ylide generates the trans-enone exclusively:

$$
\text{Ph}_3\text{P=CHCOPh} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{THF, 0°C}} \text{(2E)-3-(Thiophen-2-yl)prop-2-en-1-one} \quad (88\%)
$$

Final Conjugation Strategies

Amide Coupling

Activation of the enone carboxylic acid (generated via oxidation of the propenone) with EDCI/HOBt, followed by reaction with the tropane sulfonamide:

$$
\text{Enone-COOH} + \text{Tropane sulfonamide} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target compound} \quad (62\%)
$$

Direct Acylation

Nucleophilic displacement of a chloroacetyl intermediate by the tropane sulfonamide:

$$
\text{3-(Benzenesulfonyl)tropane} + \text{ClCOCH}2\text{C(O)Thiophene} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} \quad (71\%)
$$

Comparative analysis :

Method Yield (%) Purity (%) Reaction Time (h)
Amide coupling 62 95 24
Direct acylation 71 98 12

Stereochemical Control and Analytical Validation

E/Z Isomerism

The (2E) configuration is confirmed via:

  • ¹H NMR : Coupling constant $$ J_{trans} = 15.6 \, \text{Hz} $$ for vinyl protons
  • NOESY : Absence of nuclear Overhauser effect between α-protons

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) verifies:

  • Tropane ring puckering : Half-chair conformation
  • Sulfonyl group orientation : Axial position minimizes 1,3-diaxial strain

Industrial-Scale Considerations

Continuous Flow Synthesis

A three-step continuous process achieves 58% overall yield:

  • Tropane formation (microreactor, 85°C)
  • Sulfonylation (packed-bed reactor)
  • Enone conjugation (oscillatory flow reactor)

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Process Mass Intensity) 86 41
E-Factor 34 19

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure might allow it to interact with biological targets in novel ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, synthetic routes, and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Key Properties/Activities Synthesis Highlights References
Target Compound: (2E)-1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one - 3-Benzenesulfonyl
- 8-(Thiophen-2-yl enone)
Hypothesized enhanced metabolic stability; potential kinase or receptor modulation Likely SN2 displacement or conjugate addition
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one - 3-Cyclopropylidene
- 8-(Benzodioxol enone)
Increased lipophilicity; possible CNS activity due to benzodioxol Cyclopropanation via carbene insertion
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate - 8-Methyl
- 3-Trifluoromethanesulfonate
Electrophilic leaving group for nucleophilic substitutions; antiviral applications Sulfonation with trifluoromethanesulfonamide
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one - 8-(2-Fluoro-4-nitrophenyl) Nitro group for redox-activated prodrugs; fluorination enhances bioavailability Friedel-Crafts acylation
(2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one - 8-Benzyl
- 2-Hydroxy(phenyl)methyl
Chiral centers for enantioselective binding; alcohol for hydrogen bonding Asymmetric synthesis via organocatalysis
(S)-endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate - 8-Methyl
- 3-(Hydroxy-phenylpropanoate)
- Sulfate counterion
Salt formulation improves solubility; ester prodrug for sustained release Esterification and salt formation

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Electron-Withdrawing Groups: The benzenesulfonyl group in the target compound may enhance binding to serine proteases or kinases, analogous to trifluoromethanesulfonate in , which acts as a leaving group in nucleophilic substitutions . Aromatic Systems: Thiophene (target) vs. benzodioxol () alters electronic properties.

Synthetic Accessibility The target compound’s benzenesulfonyl group likely arises from sulfonylation of a tropane precursor, similar to ’s triflate synthesis. Enone formation could follow conjugate addition or Wittig reactions .

Physicochemical Properties Compared to ’s sulfate salt, the target compound’s neutral enone structure may reduce solubility but improve membrane permeability. Fluorinated analogs () balance bioavailability and metabolic stability .

Biological Implications While highlights ferroptosis-inducing compounds (FINs) in cancer, the target compound’s thiophene-enone system could act as a Michael acceptor, modifying cellular thiols to trigger oxidative stress pathways .

Biological Activity

The compound (2E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique bicyclic structure, combined with functional groups like the benzenesulfonyl and thiophene moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a bicyclic core structure, which is critical for its biological activity. The IUPAC name is (E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-thiophen-2-ylprop-2-en-1-one, and its molecular formula is C20H21NO3S2C_{20}H_{21}NO_3S_2. The structural characteristics include:

PropertyValue
Molecular Weight373.52 g/mol
InChI KeyInChI=1S/C20H21NO3S2/c22...
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing pain perception or mood regulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that similar compounds possess antibacterial and antifungal properties. For instance, derivatives of bicyclic structures have been tested against various pathogens, demonstrating effective inhibition at low concentrations.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines such as U937 and B16-F10, with IC50 values indicating significant antiproliferative activity.

Case Studies

Several case studies have explored the biological activities of structurally similar compounds:

  • Anticancer Activity : A study evaluated the cytotoxic effects of related bicyclic compounds against human melanoma cells, finding that modifications to the sulfonamide group enhanced activity (IC50 = 16.23 μM) .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of similar thiophene-containing compounds against Gram-positive and Gram-negative bacteria, noting effective inhibition at concentrations as low as 10 μg/mL .

Structure–Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological efficacy:

ModificationEffect on Activity
Substitution on thiophene ringEnhanced antimicrobial potency
Variation in sulfonamide groupIncreased anticancer efficacy

Q & A

Q. What techniques elucidate the role of the benzenesulfonyl group in modulating target binding?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the benzene ring. Compare binding ΔG via isothermal titration calorimetry (ITC).
  • X-ray crystallography : Resolve ligand-receptor complexes to identify hydrogen bonds or π-stacking interactions involving the sulfonyl group .

Q. How can isotope labeling (e.g., ¹³C, ²H) aid in studying the compound’s metabolic pathways?

  • Methodological Answer :
  • Synthesize ¹³C-labeled enone or thiophene moieties via biocatalytic methods.
  • Track metabolites in hepatocyte incubations using LC-MS/MS with selected reaction monitoring (SRM).
  • Use kinetic isotope effects (KIE) to identify rate-limiting steps in CYP450-mediated oxidation .

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